4,5-Dichloro-2-isopropylpyrimidine
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Overview
Description
4,5-Dichloro-2-isopropylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 4,5-Dichloro-2-isopropylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-isopropylpyrimidine with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4,5-Dichloro-2-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
4,5-Dichloro-2-isopropylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-isopropylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects by binding to active sites on target proteins and altering their function .
Comparison with Similar Compounds
4,5-Dichloro-2-isopropylpyrimidine can be compared with other similar compounds such as 4,6-Dichloro-2-isopropylpyrimidine and 4,6-Dichloropyrimidine. These compounds share a similar pyrimidine core structure but differ in the position and number of chlorine substituents. The unique positioning of the chlorine atoms in this compound may confer distinct chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicine and biology.
Properties
IUPAC Name |
4,5-dichloro-2-propan-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCQKOMZZMAXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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